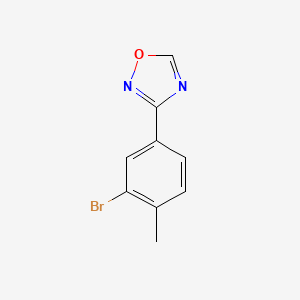
3-(3,5-dichlorophenyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dichlorophenyl)pentanoic acid (DCPA) is an organic compound that is commonly used as an intermediate in the synthesis of a variety of organic compounds. DCPA is a key building block for the synthesis of drugs, pesticides, and other chemicals. DCPA is also used in many laboratory experiments and has a wide range of applications in the scientific research field.
作用机制
3-(3,5-dichlorophenyl)pentanoic acid is an organic acid that is used in the synthesis of a variety of organic compounds. The mechanism of action of 3-(3,5-dichlorophenyl)pentanoic acid is not well understood, but it is thought to act as a proton donor in the synthesis of organic compounds. 3-(3,5-dichlorophenyl)pentanoic acid is believed to act as a catalyst in the synthesis of drugs and other compounds, as well as in the synthesis of polymers.
Biochemical and Physiological Effects
3-(3,5-dichlorophenyl)pentanoic acid is not known to have any direct biochemical or physiological effects. However, it is used as an intermediate in the synthesis of drugs, pesticides, and other chemicals, and these compounds may have direct biochemical or physiological effects.
实验室实验的优点和局限性
The main advantage of using 3-(3,5-dichlorophenyl)pentanoic acid in laboratory experiments is its availability. 3-(3,5-dichlorophenyl)pentanoic acid is a relatively inexpensive and readily available organic compound, which makes it an ideal starting material for the synthesis of a variety of organic compounds. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid is a non-toxic compound, which makes it safe for use in laboratory experiments.
However, there are some limitations to using 3-(3,5-dichlorophenyl)pentanoic acid in laboratory experiments. 3-(3,5-dichlorophenyl)pentanoic acid is a relatively unstable compound and is prone to hydrolysis, which can lead to the formation of unwanted by-products. Additionally, the reaction of 3-(3,5-dichlorophenyl)pentanoic acid with aldehydes can be slow and difficult to control, and the reaction can be difficult to scale up for large-scale synthesis.
未来方向
There are a number of potential future directions for the use of 3-(3,5-dichlorophenyl)pentanoic acid in scientific research. One potential direction is the development of new and improved synthetic methods for the synthesis of drugs and other compounds. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid could be used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Finally, 3-(3,5-dichlorophenyl)pentanoic acid could be used as a catalyst for the synthesis of polymeric materials, such as polyurethanes and polyesters.
合成方法
3-(3,5-dichlorophenyl)pentanoic acid is synthesized through a two-step process in which an alkylation reaction is followed by a reaction with an aldehyde. In the first step, 3-chloropentane-1-ol is reacted with 3,5-dichlorophenylmagnesium bromide to form 3-(3,5-dichlorophenyl)pentanol. This is followed by a reaction with formaldehyde to form 3-(3,5-dichlorophenyl)pentanoic acid.
科学研究应用
3-(3,5-dichlorophenyl)pentanoic acid is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of drugs and other compounds, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of polymers. 3-(3,5-dichlorophenyl)pentanoic acid is also used in the synthesis of drugs, pesticides, and other chemicals, as well as in the synthesis of polymers. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dichlorophenyl)pentanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,5-dichlorophenol", "1-pentanone", "sodium hydroxide", "sodium hypochlorite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 3,5-dichlorophenol is reacted with sodium hydroxide and 1-pentanone in the presence of sulfuric acid to form 3-(3,5-dichlorophenyl)pentan-2-one.", "Step 2: The intermediate product from step 1 is then oxidized with sodium hypochlorite to form 3-(3,5-dichlorophenyl)pentanoic acid.", "Step 3: The crude product is then purified by extraction with ethyl acetate and washing with sodium bicarbonate and water. The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield the final product." ] } | |
CAS 编号 |
1554512-20-7 |
产品名称 |
3-(3,5-dichlorophenyl)pentanoic acid |
分子式 |
C11H12Cl2O2 |
分子量 |
247.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



